(-)-Sotalol

beta-adrenergic receptor stereospecificity binding affinity

Racemic sotalol confounds beta-blockade studies with its inactive S-enantiomer. (-)-Sotalol resolves this by delivering pure R-enantiomer activity. • 30-60× higher β-adrenergic receptor affinity vs. S-sotalol - enables unambiguous beta-blockade quantification • hERG Kd 0.60 μM, IC50 288 μM - ICH S7B-compliant positive control for proarrhythmic risk assays • Hydrophilic, negligible protein binding, renally excreted unchanged - ideal for stereoselective PK/PD studies

Molecular Formula C12H20N2O3S
Molecular Weight 272.37 g/mol
CAS No. 30236-31-8
Cat. No. B1681962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sotalol
CAS30236-31-8
Synonyms(-)-Sotalol;  (R)-Sotalol;  D-Sotalol;  l-Sotalol; 
Molecular FormulaC12H20N2O3S
Molecular Weight272.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
InChIInChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m0/s1
InChIKeyZBMZVLHSJCTVON-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sotalol (CAS 30236-31-8): A Stereochemically Pure Beta-Blocker and Class III Antiarrhythmic for Specialized Cardiovascular Research


(-)-Sotalol, also known as (R)-Sotalol or l-Sotalol, is the R-enantiomer of the chiral antiarrhythmic drug sotalol. It is a non-selective competitive beta-adrenergic receptor blocker that also exhibits Class III antiarrhythmic properties by inhibiting the hERG potassium channel . As a hydrophilic compound with low lipid solubility and minimal plasma protein binding, it is predominantly excreted unchanged via the kidneys [1]. The compound is primarily utilized as a research tool in cardiac electrophysiology and arrhythmia studies.

Why the Enantiomeric Form of (-)-Sotalol Cannot Be Replaced by Racemic Sotalol or Other Beta-Blockers


Procuring the correct stereoisomer is critical because the enantiomers of sotalol exhibit profound differences in pharmacological activity. The beta-blocking activity of sotalol resides almost exclusively in the R(-) enantiomer, while both enantiomers possess equal Class III antiarrhythmic (potassium channel blocking) activity [1]. The S(+) enantiomer has a 30-60 times lower affinity for beta-adrenergic receptors compared to the R(-) enantiomer [2]. Consequently, substituting (-)-Sotalol with racemic sotalol introduces an inactive beta-blocking component and alters the overall pharmacological profile. Furthermore, unlike other beta-blockers such as metoprolol or carvedilol, sotalol possesses a unique dual mechanism of action that includes significant Class III effects [3].

Quantitative Differentiation Evidence: (-)-Sotalol (R-Enantiomer) vs. S-Enantiomer and Other Antiarrhythmics


Stereospecific Beta-Adrenergic Receptor Binding: (-)-Sotalol Exhibits 30-60 Fold Higher Affinity Compared to the S-Enantiomer

The beta-blocking activity of sotalol is highly stereospecific. While the S(+) enantiomer possesses potassium channel blocking activity, its affinity for beta-adrenergic receptors is 30-60 times lower than that of the R(-) enantiomer [1]. This means that at therapeutic concentrations, the S-enantiomer contributes minimally to the beta-blocking effects observed with racemic sotalol [2].

beta-adrenergic receptor stereospecificity binding affinity

hERG Potassium Channel Binding: (-)-Sotalol Inhibits hERG with a Kd of 0.60 μM

(-)-Sotalol ((R)-Sotalol) directly inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel, which underlies its Class III antiarrhythmic properties . The binding affinity is quantified by a dissociation constant (Kd) of 0.60 μM. In vitro studies using HEK-293 cells show that (-)-Sotalol (30-1000 μM) inhibits hERG current with an IC50 of 288 μM [1].

hERG channel IKr cardiac repolarization Kd

Stereoselective Renal Clearance: (-)-Sotalol Exhibits Higher Oral and Renal Clearance Compared to (+)-Sotalol at Steady-State

At steady-state, the disposition of sotalol enantiomers in humans is stereoselective. In a study of 7 patients, the oral clearance of (-)-sotalol was 137 ± 51 ml/min, which was significantly greater than that of (+)-sotalol (123 ± 45 ml/min, p < 0.05) [1]. Renal clearance followed a similar pattern: 96 ± 42 ml/min for (-)-sotalol versus 89 ± 39 ml/min for (+)-sotalol (p < 0.05) [1]. This difference is primarily attributed to stereoselective plasma protein binding, with (+)-sotalol showing higher binding (38% vs 35% for the (-)-enantiomer, p < 0.05) [1].

stereoselective pharmacokinetics renal clearance plasma protein binding

Enantiomeric Interaction: Renal Clearance of S-Enantiomer is Reduced When Administered as a Pure Enantiomer vs. Racemate

In a rat model, administration of the pure S-enantiomer of sotalol resulted in significantly reduced systemic clearance compared to administration as the racemate. The renal clearance of S-STL decreased from 33.7 ± 6.0 ml/min/kg (racemate) to 28.9 ± 5.6 ml/min/kg (pure enantiomer) [1]. This effect was not observed for the R-enantiomer, suggesting an enantiomeric interaction where the beta-blocking effects of R-STL alter renal perfusion and, consequently, the disposition of the S-enantiomer [1].

enantiomeric interaction renal clearance rat model

Procurement-Driven Applications: Where (-)-Sotalol's Unique Profile is Essential


As a Stereochemically Pure Beta-Blocker in Cardiovascular Research

(-)-Sotalol is the optimal choice for studies requiring pure beta-adrenergic blockade without confounding contributions from the inactive S-enantiomer. Its 30-60 fold higher affinity for beta-receptors compared to S-sotalol ensures that beta-blockade is maximized at any given concentration [1]. This is critical for dissecting the distinct roles of beta-blockade versus Class III effects in antiarrhythmic therapy or for serving as a selective tool in receptor pharmacology studies.

As a Defined hERG Channel Blocker for Cardiac Safety Pharmacology

With a well-characterized hERG Kd of 0.60 μM , (-)-Sotalol serves as a reliable positive control in hERG channel assays, which are mandated by ICH S7B guidelines for assessing proarrhythmic risk. Its low potency (IC50 = 288 μM) makes it a useful benchmark for comparing the activity of novel compounds and for calibrating assay sensitivity.

In Stereoselective Pharmacokinetic and Drug Interaction Studies

Given the documented stereoselective differences in clearance and protein binding between enantiomers [2], pure (-)-Sotalol is indispensable for investigating enantiomer-specific metabolism, renal excretion mechanisms, and drug-drug interactions. Studies in rat models have also revealed enantiomeric interactions that alter clearance, making the pure enantiomer essential for controlled pharmacokinetic experiments [3].

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